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Compound of Interest

2-(Bromomethyl)-5-
Compound Name:
(trifluoromethyl)furan

Cat. No.: B058163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 2-(Bromomethyl)-5-(trifluoromethyl)furan. Due to the limited availability
of public domain experimental spectra for this specific molecule, this document combines
available data with predicted spectroscopic characteristics and generalized experimental
protocols. This guide is intended to assist researchers in the identification, characterization,
and utilization of this compound in chemical synthesis and drug development.

Chemical Structure and Properties

e |[UPAC Name: 2-(Bromomethyl)-5-(trifluoromethyl)furan
» Molecular Formula: CeH4BrFsO

e Molecular Weight: 228.99 g/mol [1]

e CAS Number: 17515-77-4

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the available and predicted NMR data for 2-(Bromomethyl)-5-

(trifluoromethyl)furan.

Table 1: *H NMR Spectroscopic Data

Chemical Shift . . .
Multiplicity Integration Assignment Source

(3) ppm
Information not Information not Information not

] ] ] ) ] ] CH2Br SpectraBase[2]
publicly available  publicly available  publicly available
Information not Information not Information not

) ) ) ) ) ) Furan H-3 SpectraBase[2]
publicly available  publicly available  publicly available
Information not Information not Information not

Furan H-4 SpectraBase[2]

publicly available

publicly available

publicly available

Note: AH NMR spectrum is available on SpectraBase, recorded on a Varian A-60 instrument

in CCla.[2] Access to the full spectrum requires a subscription. The chemical shifts are not

publicly detailed.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm Assignment
~20-30 CH2Br
~110-120 Furan C-3
~115-125 Furan C-4
Quartet (~120-130, J_CF = 270 Hz) CFs
~145-155 Furan C-5
~150-160 Furan C-2

Note: This data is predicted based on typical chemical shifts for substituted furans and related

compounds. Actual experimental values may vary.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic absorption bands for 2-(Bromomethyl)-5-
(trifluoromethyl)furan.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium =C-H stretch (furan ring)
1600-1450 Medium-Strong C=C stretch (furan ring)

C-F stretch (trifluoromethyl
1350-1150 Strong

group)
1250-1000 Strong C-O-C stretch (furan ring)
~1220 Strong C-Br stretch

C-H out-of-plane bend (furan
900-675 Strong

ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern:

The electron ionization (El) mass spectrum of 2-(Bromomethyl)-5-(trifluoromethyl)furan is
expected to show the molecular ion peak [M]* at m/z 228 and 230 with an intensity ratio of
approximately 1:1, characteristic of a compound containing one bromine atom.

Table 4: Predicted Mass Spectrometry Fragments
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m/z Fragment lon Description
228/230 [CeHaBrFsO]* Molecular lon

149 [CsHaFs0]* Loss of Br radical
121 [CaHaF3]* Loss of Brand CO
69 [CFs]* Trifluoromethyl cation

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 2-(Bromomethyl)-5-(trifluoromethyl)furan.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, Acetone-ds) in a clean, dry NMR tube. Add a small amount
of tetramethylsilane (TMS) as an internal standard (0O ppm).

Data Acquisition: Acquire *H and *3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction.

IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for
a solid, an Attenuated Total Reflectance (ATR) accessory can be used with no sample

preparation.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.
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Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GCIMS).

« lonization: Use Electron lonization (EIl) at 70 eV to generate the molecular ion and fragment

ions.

e Analysis: Record the mass spectrum and analyze the molecular ion peak and the

fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a known compound.
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Workflow for Spectroscopic Characterization
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Confirm Structure of
2-(Bromomethyl)-5-(trifluoromethyl)furan

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)-5-
(trifluoromethyl)furan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058163#2-bromomethyl-5-trifluoromethyl-furan-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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